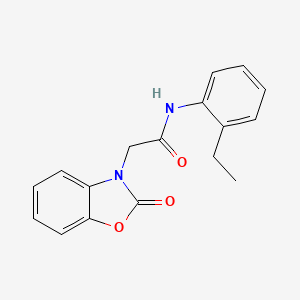![molecular formula C15H19ClFNO B4410007 N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-1-propanamine hydrochloride](/img/structure/B4410007.png)
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-1-propanamine hydrochloride
Overview
Description
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-1-propanamine hydrochloride is a chemical compound that belongs to the class of phenethylamines. It is commonly known as 2-FMA and is a derivative of amphetamine. This compound has been studied extensively for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-1-propanamine hydrochloride is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the activity of these neurotransmitters, which can result in a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Some of the effects that have been observed in scientific studies include increased locomotor activity, increased heart rate, increased blood pressure, and increased body temperature. This compound has also been found to have some potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
There are several advantages and limitations to using N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-1-propanamine hydrochloride in lab experiments. One of the main advantages is that it is a relatively stable compound and is easy to synthesize. It is also relatively inexpensive compared to other research chemicals. However, one of the main limitations of using this compound is that its effects on behavior and cognition are not fully understood. This makes it difficult to interpret the results of experiments that use this compound.
Future Directions
There are several future directions for research on N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-1-propanamine hydrochloride. One direction is to investigate the potential therapeutic applications of this compound. It has been found to have some potential neuroprotective effects, and further research could explore its potential as a treatment for neurodegenerative disorders. Another direction is to investigate the effects of this compound on behavior and cognition in more detail. This could help to elucidate the mechanisms of action of amphetamines and could lead to the development of new treatments for psychiatric disorders. Finally, further research could explore the potential applications of this compound in other areas of scientific research, such as pharmacology and toxicology.
Scientific Research Applications
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-1-propanamine hydrochloride has been studied extensively for its potential applications in scientific research. It is commonly used as a research chemical and has been found to have a range of effects on the central nervous system. Some of the potential applications of this compound in scientific research include studying the mechanisms of action of amphetamines and investigating the effects of amphetamines on behavior and cognition.
properties
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO.ClH/c1-11(2)9-17-10-12-7-8-15(18-12)13-5-3-4-6-14(13)16;/h3-8,11,17H,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYCQIZUXYWDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(O1)C2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B4409925.png)
![3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4409935.png)
![N-(2-furylmethyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B4409936.png)
![6-chloro-4-[2-oxo-2-(1-piperidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4409942.png)
![1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4409951.png)

![3-chloro-N-[4-(4-morpholinyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4409964.png)

![4-[4-(4-iodo-2-methylphenoxy)butyl]morpholine hydrochloride](/img/structure/B4409975.png)
![{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B4409977.png)
![2-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)quinoxaline](/img/structure/B4409981.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine](/img/structure/B4409986.png)
![1-{2-[2-(2-benzyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4409991.png)
![3-methyl-N-[(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4410002.png)